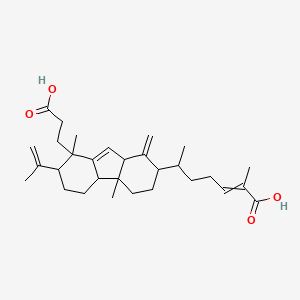

Seco-neokadsuranic acid A

Description

Overview of Triterpenoids from the Schisandraceae Family

The Schisandraceae family of plants, which includes the genera Kadsura and Schisandra, is a significant source of structurally diverse and biologically active triterpenoids. researchgate.netcapes.gov.brdntb.gov.ua These compounds are broadly classified into three main groups based on their carbon skeletons: lanostanes, cycloartanes, and schinortriterpenoids. researchgate.net The triterpenoids from this family have garnered considerable attention from researchers due to their wide array of biological activities, including anti-inflammatory, antibacterial, hepatoprotective, and anticancer properties. researchgate.net Plants in the genus Kadsura, in particular, are known for producing lanostane (B1242432) and cycloartane-type triterpenoids. acgpubs.org

Historical Discovery and Initial Isolation of Seco-neokadsuranic Acid A

This compound was first isolated from Kadsura heteroclita (Roxb.) Craib. thieme-connect.com Its discovery was part of broader investigations into the chemical constituents of the Schisandraceae family. thieme-connect.com In a 1989 study, researchers Li Lian-niang, Xue Hong, and others detailed the isolation and structure elucidation of this compound, along with another new triterpenoid (B12794562) acid, from this plant species. thieme-connect.comthieme-connect.comthieme-connect.com Subsequent research has also identified this compound in other species of the same genus, such as Kadsura coccinea and Kadsura longipedunculata. medchemexpress.commdpi.com The isolation process typically involves extraction from the plant material followed by various chromatographic techniques to separate the individual compounds. acs.orgthieme-connect.com

Significance of this compound as a Unique Seco-Lanostane Triterpenoid

This compound is distinguished by its unusual 14(13→12)-abeo-lanostane skeleton. thieme-connect.combiocrick.comresearchgate.net This rearranged lanostane framework makes it a subject of interest for its unique structural features. It is classified as a 3,4-seco-lanostane triterpenoid, indicating a cleavage of the bond between carbons 3 and 4 of the A-ring of the lanostane core. thieme-connect.comresearchgate.netdcmhi.com.cn The presence of this distinctive chemical architecture contributes to the structural diversity of triterpenoids found in the Schisandraceae family. nih.gov

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound primarily focuses on its isolation from various plant sources, the elucidation of its complex chemical structure, and the investigation of its potential biological activities. acgpubs.orgnih.gov The discovery of its unique skeleton has spurred further phytochemical investigations into the Kadsura genus, leading to the identification of other novel triterpenoids. thieme-connect.comacs.org Research objectives often include the exploration of the biogenetic pathways of these complex molecules and the synthesis of their derivatives to understand structure-activity relationships. thieme-connect.comthieme-connect.comacs.org The antiproliferative effects of related seco-lanostane triterpenoids from Kadsura coccinea against human leukemia HL-60 cells have been a subject of study, indicating a research interest in the potential therapeutic applications of this class of compounds. acs.orgthieme-connect.com

Properties

Molecular Formula |

C30H44O4 |

|---|---|

Molecular Weight |

468.7 g/mol |

IUPAC Name |

6-[8-(2-carboxyethyl)-4a,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H44O4/c1-18(2)23-11-12-24-26(29(23,6)16-14-27(31)32)17-25-21(5)22(13-15-30(24,25)7)19(3)9-8-10-20(4)28(33)34/h10,17,19,22-25H,1,5,8-9,11-16H2,2-4,6-7H3,(H,31,32)(H,33,34) |

InChI Key |

GXLUGCOZQDLXAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C |

Origin of Product |

United States |

Phytochemistry and Structural Elucidation of Seco Neokadsuranic Acid a

Natural Sources and Distribution

Seco-neokadsuranic acid A has been identified and isolated from several species within the genus Kadsura, which belongs to the Schisandraceae family. These plants are recognized for producing a rich diversity of structurally complex triterpenoids and lignans (B1203133).

The initial discovery and isolation of this compound were reported from the stems of Kadsura heteroclita (Roxb.) Craib. thieme-connect.comresearchgate.netresearchgate.net This compound was identified as the second natural triterpenoid (B12794562) to possess the distinctive 14(13→12)abeo-lanostane skeleton. thieme-connect.comresearchgate.netbiocrick.comresearchgate.net Its structural elucidation was a significant finding, contributing to the understanding of the diverse biosynthetic pathways within the Kadsura genus. thieme-connect.comresearchgate.net

Subsequent phytochemical investigations have also identified this compound in Kadsura coccinea (Lem.) A. C. Smith. researchgate.netdcmhi.com.cnmedchemexpress.comchemicalbook.com Studies on the chemical constituents of the stems of K. coccinea led to the isolation of this compound along with other novel triterpene acids. medchemexpress.comresearchgate.net The presence of this compound in K. coccinea underscores the chemotaxonomic relationship between different species of the Kadsura genus. researchgate.net

The distribution of this compound extends to other related species, including Kadsura longipedunculata. mdpi.com Research on the terpenoids from this plant has confirmed the presence of this compound, further highlighting it as a characteristic, albeit rare, metabolite within this specific group of plants. mdpi.com

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Plant Part | Reference |

|---|---|---|---|

| Kadsura heteroclita | Schisandraceae | Stems | thieme-connect.comresearchgate.netresearchgate.net |

| Kadsura coccinea | Schisandraceae | Stems, Roots | researchgate.netmedchemexpress.comresearchgate.netfrontiersin.org |

Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process combining solvent extraction and various chromatographic techniques to separate the complex mixture of phytochemicals.

The initial step in isolating triterpenoids like this compound from Kadsura plant material typically involves extraction with an organic solvent.

Maceration and Reflux: Powdered and dried plant parts, such as stems or roots, are commonly extracted with ethanol (B145695) (e.g., 80-95% aqueous ethanol) under reflux conditions or at room temperature for an extended period. frontiersin.orgdoi.org For instance, the air-dried stems of K. heteroclita (400 kg) were extracted with 95% aqueous ethanol at room temperature. doi.org In another example, the roots of K. coccinea (100 kg) were extracted twice with 80% ethanol under reflux for two hours each time. frontiersin.org

Solvent Partitioning: Following the initial extraction and concentration to yield a crude extract, a liquid-liquid partitioning process is employed. The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol. frontiersin.orgnih.gov This fractionation helps to separate compounds based on their polarity, with triterpenoids often concentrating in the dichloromethane or ethyl acetate fractions. researchgate.netfrontiersin.org

The fractions obtained from solvent partitioning undergo further purification using a combination of chromatographic methods.

Column Chromatography (CC): This is a fundamental technique for the large-scale separation of the crude fractions. Silica (B1680970) gel is a commonly used stationary phase, with a mobile phase consisting of a gradient solvent system, such as hexane-ethyl acetate or dichloromethane-methanol, to elute compounds of varying polarities. frontiersin.orgdoi.orgnih.gov

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for further purification of fractions obtained from silica gel CC. It effectively separates compounds based on their molecular size, and a common eluent is a mixture like petroleum ether/chloroform/methanol (B129727). doi.org

High-Performance Liquid Chromatography (HPLC): For the final purification to obtain highly pure compounds, preparative or semi-preparative HPLC is utilized. doi.org This method offers high resolution and is crucial for separating structurally similar compounds. A common system involves a C18 reversed-phase column with a mobile phase such as acetonitrile (B52724)/water or methanol/water. doi.orgnih.gov

Table 2: General Methodologies for Triterpenoid Isolation from Kadsura

| Step | Technique | Description | Common Solvents/Phases | Reference |

|---|---|---|---|---|

| 1. Initial Extraction | Maceration / Reflux | Extraction of raw plant material to obtain a crude extract. | 90-95% Ethanol | doi.orgnih.govfrontiersin.org |

| 2. Fractionation | Solvent Partitioning | Separation of the crude extract into fractions based on polarity. | Dichloromethane, Ethyl Acetate, n-Butanol | frontiersin.orgnih.gov |

| 3. Coarse Separation | Silica Gel Column Chromatography | Initial separation of fractions using normal-phase chromatography. | Mobile Phase: Hexane-Ethyl Acetate or Dichloromethane-Methanol gradients | frontiersin.orgdoi.org |

| 4. Fine Purification | Sephadex LH-20 Chromatography | Further separation based on molecular size. | Mobile Phase: PE/CHCl₃/MeOH | doi.org |

| 5. Final Isolation | Preparative/Semi-preparative HPLC | High-resolution separation to yield pure compounds. | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water | doi.orgnih.gov |

Advanced Spectroscopic Techniques for Structural Characterization

The determination of the intricate molecular architecture of this compound relies heavily on a combination of advanced spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals the connectivity, functional groups, and stereochemistry of the molecule.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, extensive 1D (¹H and ¹³C) and 2D NMR (such as COSY, HMQC, and HMBC) experiments were essential for assigning all proton and carbon signals and establishing the connectivity of the atoms.

The ¹H NMR spectrum reveals the presence of several methyl singlets, olefinic protons, and various methylene (B1212753) and methine protons characteristic of a complex triterpenoid structure. The ¹³C NMR spectrum confirms the presence of 30 carbon atoms, including carbonyl carbons from the carboxylic acid groups, olefinic carbons, and numerous sp³-hybridized carbons that form the core skeleton. thieme-connect.comresearchgate.net

Detailed analysis of 2D NMR spectra, such as Heteronuclear Multiple Bond Correlation (HMBC), allows for the establishment of long-range correlations between protons and carbons, which is critical for piecing together the rearranged tetracyclic ring system and the side chain. researchgate.net For instance, correlations observed between specific methyl protons and quaternary carbons helped to confirm the unusual 14(13→12) rearrangement in the C-ring of the lanostane (B1242432) skeleton. thieme-connect.comresearchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (Data compiled from related structural analyses of 3,4-seco triterpenoids) researchgate.net

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | ~35.0 | 1.96 (m) |

| 2 | ~30.0 | 2.35 (m), 2.47 (m) |

| 3 | ~182.1 | - |

| 4 | ~147.0 | - |

| 5 | ~56.6 | - |

| 29 | 23.6 | 1.63 (s) |

| 30 | 113.8 | 4.67 (s), 4.86 (s) |

Note: The table presents representative data based on the characteristic features of the 3,4-seco-A-ring system as described in the literature. Exact values for all positions require the original publication data.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) performed on this compound established its molecular formula as C₃₀H₄₄O₄. calpaclab.com This formula corresponds to a molecular weight of 468.68 g/mol and indicates nine degrees of unsaturation, which is consistent with the presence of rings, double bonds, and carbonyl groups identified by NMR. calpaclab.com

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule. The fragmentation of seco-acids often involves characteristic cleavages that help to confirm the structure of different parts of the molecule, such as the side chain and the modified ring system. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.org The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features.

A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer. libretexts.org Strong absorption bands around 1760-1690 cm⁻¹ are assigned to the C=O stretching vibrations of the carbonyl groups in the carboxylic acid functions. libretexts.org The presence of C=C double bonds is indicated by absorptions in the 1680-1640 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1640 | C=C stretch | Alkene |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. mt.com Molecules containing chromophores, such as conjugated double bonds or carbonyl groups, absorb light in the UV-Vis range, promoting electronic transitions. upi.edu For triterpenoids like this compound, which contain isolated carbonyls and double bonds, the UV spectrum typically shows absorption maxima at shorter wavelengths (end absorption) rather than strong absorptions in the longer UV or visible range. copernicus.org The absence of significant absorption above 220 nm would indicate a lack of extensive conjugation in the molecule, which is consistent with its proposed structure.

Determination of Absolute Configuration

While spectroscopic techniques can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration requires specialized methods.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. libretexts.org While there are no specific reports found detailing a single-crystal X-ray diffraction analysis for this compound itself, the absolute configuration of a closely related and co-isolated triterpenoid, kadcoccinic acid C, has been successfully determined by this method. researchgate.net

Kadcoccinic acid C shares the same rearranged 6/6/5/6-fused tetracyclic ring system and the 14(13→12)-abeo-lanostane skeleton. researchgate.net By comparing spectroscopic data (such as NMR and CD spectra) and biosynthetic pathways, the absolute stereochemistry of this compound can be confidently correlated with that of the crystallographically defined analogue. researchgate.net This comparative approach is a common and valid strategy in natural product chemistry for assigning absolute configurations when suitable crystals of the target compound cannot be obtained. nih.govrsc.org

Electronic Circular Dichroism (ECD) Spectroscopy Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique extensively used to determine the absolute configuration of chiral molecules. wikipedia.orgspark904.nl This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint. univr.it In the structural elucidation of complex natural products like this compound, ECD analysis, often in conjunction with quantum chemical calculations, is a cornerstone for establishing the absolute stereochemistry. rsc.org

While specific experimental ECD data for this compound is not widely published, the absolute configurations of closely related compounds possessing the same rare 14(13→12)-abeo-lanostane skeleton have been determined using this method. acs.orgd-nb.info For instance, the absolute configurations of kadcoccine acids A–N, which share this framework, were established by comparing their experimental ECD spectra with those calculated using time-dependent density functional theory (TDDFT). rsc.orgacs.org This comparative approach is a standard and reliable methodology in modern phytochemistry for assigning the absolute stereochemistry of new natural products. tcichemicals.com

In the case of analogous 14(13→12)-abeo-lanostane triterpenoids, the ECD spectra are instrumental in confirming the stereochemistry at key chiral centers. acs.orgresearchgate.net The analysis typically involves comparing the experimentally measured ECD spectrum with the computationally predicted spectra for all possible stereoisomers. researchgate.net The isomer whose calculated spectrum matches the experimental one determines the absolute configuration of the natural product. This powerful combination of experimental data and theoretical calculations provides a high degree of confidence in the assigned stereochemistry.

| Parameter | Description |

| Technique | Electronic Circular Dichroism (ECD) Spectroscopy |

| Principle | Differential absorption of left and right circularly polarized light by chiral molecules. |

| Application | Determination of the absolute configuration of chiral centers in a molecule. |

| Methodology | Comparison of experimental ECD spectra with quantum chemically calculated spectra for possible stereoisomers. |

Structural Uniqueness of this compound

This compound stands out in the vast landscape of natural products due to its distinctive and unusual molecular architecture. Its structural novelty is primarily defined by two key features: a rearranged 14(13→12)-abeo-lanostane skeleton and a seco-triterpenoid framework.

Elucidation of the 14(13→12)-abeo-Lanostane Skeleton

This compound is a member of a rare class of triterpenoids characterized by a 14(13→12)-abeo-lanostane skeleton. doi.orgresearchgate.net This rearranged framework is a deviation from the typical lanostane core structure commonly found in triterpenoids from the genus Kadsura. d-nb.info The term "abeo" in its name signifies a bond migration, in this case, the migration of the C-13 to C-12, resulting in a unique 6/6/5/6-fused tetracyclic ring system. acs.orgd-nb.info

The first triterpenoid identified with this unusual skeleton was neokadsuranic acid A, also isolated from Kadsura heteroclita. rsc.org this compound was the second natural triterpenoid discovered to possess this distinctive 14(13→12)-abeo-lanostane core. doi.orgresearchgate.net The elucidation of this complex structure was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. acs.org

Analysis of the Seco-Triterpenoid Framework

In addition to its rearranged skeleton, this compound is classified as a seco-triterpenoid. The prefix "seco" indicates the cleavage of a carbon-carbon bond in a parent cyclic system, resulting in an open-ring structure. In the case of this compound, this cleavage occurs in one of the rings of the triterpenoid backbone. Specifically, it is a 3,4-seco-triterpenoid, meaning the bond between carbon atoms 3 and 4 of the A-ring has been broken. doi.org

This seco-framework further contributes to the structural diversity and uniqueness of this compound. The combination of the 14(13→12)-abeo rearrangement and the 3,4-seco cleavage results in a highly modified and complex lanostane-type triterpenoid. The isolation and characterization of such compounds from Kadsura species highlight the remarkable biosynthetic capabilities of these plants to produce structurally diverse and novel natural products. d-nb.infonih.gov

Biosynthetic Pathways and Biogenesis of Seco Neokadsuranic Acid a

General Biosynthesis of Lanostane-type Triterpenoids in Plants

The biosynthesis of lanostane-type triterpenoids is a complex process that begins with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256). This cyclization is a pivotal step that lays the foundation for the vast array of triterpenoid (B12794562) structures observed in nature.

The journey to lanostane-type triterpenoids commences with the acyclic 30-carbon molecule, squalene (B77637). Squalene undergoes epoxidation to form 2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase. The resulting 2,3-oxidosqualene is the universal precursor for the biosynthesis of most triterpenoids, including sterols and lanostane-type compounds, in plants, fungi, and animals. The cyclization of this linear epoxide into a polycyclic structure is a remarkable feat of enzymatic catalysis, leading to the formation of the characteristic tetracyclic core of lanostane (B1242432).

The crucial cyclization of 2,3-oxidosqualene is orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. In the context of lanostane biosynthesis, the specific enzyme is lanosterol (B1674476) synthase. This enzyme catalyzes a cascade of reactions, initiating with the protonation of the epoxide ring of 2,3-oxidosqualene. This is followed by a series of concerted cation-pi cyclizations and subsequent hydride and methyl migrations, ultimately leading to the formation of the lanostane cation. The reaction is terminated by the deprotonation of this cation to yield lanosterol, the parent compound of all lanostane-type triterpenoids. The intricate control exerted by oxidosqualene cyclases over the conformation of the substrate and the stabilization of cationic intermediates is fundamental to the stereospecific formation of the lanostane skeleton.

Proposed Biosynthetic Route to the 14(13→12)-abeo-Lanostane Skeleton

Seco-neokadsuranic acid A is distinguished by its unusual 14(13→12)-abeo-lanostane skeleton. nih.gov This rearranged framework is not a direct product of the initial cyclization of 2,3-oxidosqualene but rather arises from subsequent modifications of a lanostane precursor. While the precise enzymatic machinery has yet to be fully elucidated, a plausible biosynthetic route can be postulated based on known biochemical transformations.

The formation of the 14(13→12)-abeo-lanostane skeleton likely proceeds through a series of Wagner-Meerwein rearrangements involving a carbocationic intermediate. It is hypothesized that a lanostane precursor, derived from lanosterol, undergoes oxidation at C-12, followed by the formation of a cationic center at C-13. This could trigger a 1,2-hydride or methyl shift from C-14 to C-13, leading to the expansion of the D-ring and the formation of the characteristic five-membered C-ring and six-membered D-ring system of the abeolanostane core. The driving force for this rearrangement would be the stabilization of the resulting carbocation. The "abeo" nomenclature signifies a bond migration, in this case, the C13-C14 bond effectively moves to C12-C14.

The proposed biosynthetic pathway to this compound would involve several key enzymatic steps following the formation of the initial lanostane skeleton. These steps are likely catalyzed by enzymes such as cytochrome P450 monooxygenases and other oxidoreductases.

Plausible Biosynthetic Steps:

Formation of a Lanostane Precursor: The pathway begins with a lanostane-type triterpenoid derived from lanosterol.

Oxidation Events: A series of oxidation reactions would likely occur, introducing hydroxyl groups and other functionalities to the lanostane core. These oxidations are crucial for facilitating the subsequent rearrangement.

Carbocation Formation and Rearrangement: The key rearrangement to the 14(13→12)-abeo-lanostane skeleton is initiated, as described above.

Seco-cleavage: The term "seco" indicates the cleavage of a carbon-carbon bond in a ring system. In the case of this compound, this likely involves the oxidative cleavage of the A-ring of the abeolanostane precursor. This is a common modification in the biosynthesis of various triterpenoids from Kadsura species. researchgate.net

Further Oxidations: Additional oxidative modifications would then lead to the formation of the carboxylic acid functionalities present in the final structure of this compound.

While specific intermediates have not been isolated, the co-occurrence of other lanostane and seco-lanostane triterpenoids in Kadsura species provides clues to potential precursors. nih.gov

Biogenetic Relationship with Other Seco-Triterpenoids

This compound is isolated from plants of the genus Kadsura, which are known to produce a rich diversity of structurally related triterpenoids. This co-occurrence strongly suggests a close biogenetic relationship among these compounds. The plant Kadsura coccinea, for instance, is a source of numerous lanostane, seco-lanostane, and rearranged lanostane-type triterpenoids. nih.govd-nb.info

Chemoenzymatic and Synthetic Biology Approaches to Elucidate Biosynthesis

The complete biosynthetic pathway of this compound remains to be fully elucidated. However, significant progress in understanding the biosynthesis of other structurally related lignans (B1203133) provides a roadmap for future investigations using chemoenzymatic and synthetic biology approaches. These strategies offer powerful tools to identify and characterize the enzymes involved, as well as to reconstruct the biosynthetic pathway in heterologous hosts.

Detailed research into the biosynthesis of lignans such as pinoresinol (B1678388), lariciresinol (B1674508), and secoisolariciresinol (B192356) has laid the groundwork for understanding how these complex molecules are assembled in nature. nih.govresearchgate.net The general consensus is that lignan (B3055560) biosynthesis begins with the phenylpropanoid pathway, which produces monolignols like coniferyl alcohol. nih.govnih.gov These monolignols then undergo oxidative coupling, often directed by dirigent proteins (DIRs), to form the initial lignan backbone. nih.govoup.com Subsequent enzymatic modifications, including reductions, oxidations, and methylations, lead to the vast diversity of lignan structures observed in plants. nih.govoup.com

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a versatile approach to studying these pathways. For instance, specific enzymes involved in lignan biosynthesis can be used in vitro to convert synthetic precursors into downstream intermediates. This allows for the functional characterization of enzymes and the verification of proposed biosynthetic steps.

Synthetic biology provides a complementary and powerful set of tools for pathway elucidation and reconstruction. A notable example is the use of engineered microbial hosts, such as Saccharomyces cerevisiae (yeast), to express plant-derived biosynthetic genes. nih.govresearchgate.net By assembling a consortium of yeast strains, each responsible for a specific part of the lignan biosynthetic pathway, researchers have successfully produced key lignan precursors. nih.govresearchgate.net This modular approach can help to overcome challenges such as metabolic burden and the toxicity of intermediates in a single host.

A potential synthetic biology strategy to elucidate the biosynthesis of this compound would involve the following steps:

Identification of Candidate Genes: Transcriptome analysis of Schisandra species, known producers of related lignans, can reveal candidate genes encoding enzymes such as cytochrome P450s, reductases, and methyltransferases that may be involved in the this compound pathway. nih.govresearchgate.net

Heterologous Expression and Functional Characterization: These candidate genes can be expressed in a suitable host, such as yeast or Nicotiana benthamiana, to test their enzymatic activity. acs.org By providing the appropriate substrates, it is possible to determine the specific reaction catalyzed by each enzyme.

Pathway Reconstruction: Once the functions of individual enzymes are known, they can be co-expressed in a microbial host to reconstruct the biosynthetic pathway. This allows for the de novo production of this compound or its intermediates from simple sugars.

The table below summarizes key enzyme classes and their potential roles in the biosynthesis of lignans, which could be relevant for this compound.

| Enzyme Class | Potential Function in Lignan Biosynthesis | Reference |

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | nih.gov |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to produce p-coumaric acid. | nih.gov |

| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid by converting it to its CoA thioester. | nih.gov |

| Cinnamoyl-CoA reductase (CCR) | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. | nih.gov |

| Cinnamyl alcohol dehydrogenase (CAD) | Reduces cinnamaldehydes to monolignols (e.g., coniferyl alcohol). | nih.gov |

| Dirigent Proteins (DIR) | Mediate the stereoselective coupling of monolignols to form the initial lignan scaffold. | nih.govoup.com |

| Pinoresinol-lariciresinol reductase (PLR) | Reduces pinoresinol to lariciresinol and subsequently to secoisolariciresinol. | nih.govoup.com |

| Secoisolariciresinol dehydrogenase (SDH) | Oxidizes secoisolariciresinol to matairesinol. | nih.gov |

| Cytochrome P450 monooxygenases (CYPs) | Catalyze various oxidative reactions, including hydroxylations and ring closures. | nih.govnih.gov |

| O-methyltransferases (OMTs) | Catalyze the methylation of hydroxyl groups. | nih.gov |

By applying these chemoenzymatic and synthetic biology approaches, it will be possible to unravel the biosynthetic pathway of this compound, paving the way for its sustainable production and the generation of novel analogs with potentially enhanced biological activities.

Chemical Synthesis and Derivatization Strategies for Seco Neokadsuranic Acid a and Analogues

Partial Synthesis of Seco-neokadsuranic Acid A Derivatives

The partial synthesis, or semisynthesis, of derivatives from a readily available natural product is a common strategy to generate novel compounds for biological evaluation. This approach allows for the targeted modification of specific functional groups on the core scaffold. For seco-lanostane triterpenoids, derivatization often focuses on the carboxylic acid groups and hydroxyl groups present in the molecules.

For instance, in a study on related 3,4-seco-lanostane triterpenoids isolated from Leplaea mayombensis, researchers performed derivatization on the main constituent, leplaeric acid A. nih.gov This involved converting the carboxylic acid groups into dimethyl esters and amides to investigate structure-activity relationships (SAR). nih.gov Specifically, the reaction yielded a dimethyl ester and both mono- and di-amide derivatives. nih.gov Such modifications are standard practice and could be applied to this compound to explore how changes in polarity and hydrogen bonding potential at the acid sites affect its biological profile.

Common chemical transformations used in the partial synthesis of triterpenoid (B12794562) derivatives include:

Esterification/Amidation: Conversion of carboxylic acids to esters or amides. nih.gov

Acetylation/Methylation: Modification of hydroxyl groups to form acetate (B1210297) esters or methyl ethers. scirp.org

These reactions are typically straightforward and allow for the creation of a library of analogues from a single natural starting material.

Total Synthesis Approaches for Complex Seco-Lanostane Triterpenoids

The total synthesis of complex natural products like seco-lanostane triterpenoids is a significant undertaking that showcases the power of modern organic chemistry. While a specific total synthesis for this compound has not been widely reported, the strategies employed for other structurally related triterpenoids provide a blueprint for how such a synthesis could be approached.

Retrosynthesis is the process of breaking down a complex target molecule into simpler, commercially available starting materials. For a complex tetracyclic system like a seco-lanostane, a common strategy involves a biomimetic approach, mimicking the proposed biosynthetic pathway of the natural product. researchgate.net

A plausible retrosynthetic analysis for a seco-lanostane triterpenoid might involve these key disconnections:

Late-stage modifications: Disconnecting functional groups such as hydroxyls and the side chain, leading back to a core tetracyclic skeleton.

Ring-opening/cleavage: Reconnecting the seco- (or cleaved) ring to simplify the structure back to a more common lanostane (B1242432) or cycloartane (B1207475) precursor. researchgate.netpsu.edu

Cyclization cascade: Disassembling the tetracyclic core into a linear polyene precursor. This step often mimics the enzymatic cyclization of 2,3-oxidosqualene (B107256) in nature. psu.edu

For example, the synthesis of cucurbitane triterpenoids, which are structurally related to lanostanes, has been approached by diverting from the biosynthetic hypothesis of a lanostane intermediate. nsf.gov One approach utilized an annulative cross-coupling and an intramolecular Heck reaction to construct the tetracyclic core. nsf.gov Another biomimetic synthesis of cucurbalsaminones started from the inexpensive resource lanosterol (B1674476), highlighting a lanostane-to-cucurbitane rearrangement as a key step. researchgate.net

The synthesis of these molecules is fraught with challenges, primarily related to stereocontrol and the construction of highly substituted carbon centers.

Stereocenter Control: Lanostane-type triterpenoids possess numerous stereocenters, including multiple quaternary carbons (carbon atoms bonded to four other carbon atoms). nsf.gov Establishing the correct relative and absolute stereochemistry is a major hurdle. Strategies like substrate-controlled reactions, chiral auxiliaries, or asymmetric catalysis are essential.

Ring System Construction: Building the fused 6/6/6/5 ring system of lanostane or related frameworks requires powerful cyclization methods. As seen in related syntheses, radical cascade cyclizations and intramolecular Heck reactions are powerful tools for this purpose. nsf.gov

Functional Group Manipulation: The high degree of oxygenation in many of these molecules requires a robust toolbox of protecting groups and selective oxidation/reduction reactions. For instance, the synthesis of ganoaustralenone C, a lanostane from Ganoderma australe, involved careful handling of multiple hydroxyl and carbonyl groups. mdpi.com

Skeletal Rearrangements: A significant challenge and opportunity in triterpenoid synthesis is the use of biomimetic skeletal rearrangements. researchgate.net For example, the migration of methyl groups (a Wagner-Meerwein rearrangement) is a classic transformation in steroid and triterpenoid chemistry that can be difficult to control but allows for rapid increases in molecular complexity. researchgate.net The formation of the unique ring systems found in compounds from the Schisandraceae family often presents a considerable challenge to synthetic chemists due to unfavorable bond angles and transannular interactions. psu.edu

Development of Synthetic Analogues of this compound

The development of synthetic and semisynthetic analogues is driven by the need to improve the potency, selectivity, or pharmacokinetic properties of a parent natural product.

Structure-activity relationship (SAR) studies are crucial for identifying which parts of a molecule are essential for its biological effects. For triterpenoids, modifications are often made to the A-ring, the C-28 carboxylic acid, and various hydroxyl groups. nih.gov

For example, studies on oleanolic acid, another type of triterpenoid, have shown that incorporating a 2-substituted-1-en-3-one motif in the A-ring can enhance cytotoxic activity. nih.gov Similarly, modifications to the C-28 position are common. While converting the C-28 carboxyl group to esters or amides often leads to inactive compounds in some series, linking it to specific moieties like 1,7-diaminoheptane (B1222138) has been shown to confer anti-HIV activity in certain analogues. nih.gov

In the case of seco-lanostanes from Leplaea mayombensis, it was found that ester derivatives were more cytotoxically active than the corresponding amide derivatives, providing a clear direction for future analogue design. nih.gov The goal of these modifications is often to find analogues with improved potency and selectivity against specific biological targets. nih.govresearchgate.net

Semisynthesis provides a practical route to a wide array of derivatives for biological screening. scirp.org Starting with an isolated natural product, chemists can perform various reactions to alter its structure.

A study on triterpenoids from Caloncoba glauca illustrates this process well. scirp.org The researchers started with two isolated triterpenoids and, through acetylation and methylation reactions, produced five new semisynthetic derivatives. scirp.org The structures of these new compounds were confirmed using spectroscopic methods like NMR and mass spectrometry. scirp.org Subsequent biological testing revealed that the antibacterial activities of the acetylated and methylated derivatives were improved compared to the original natural products, particularly against Gram-negative bacteria. scirp.org This demonstrates the value of semisynthesis in generating potentially more effective therapeutic agents.

Table of Compounds

Biological Activities and Mechanistic Insights Excluding Clinical Human Trials and Safety

Investigation of Cholesterol Biosynthesis Inhibition

Research into the cholesterol-lowering potential of triterpenoid (B12794562) acids from Kadsura longipedunculata, the plant from which Seco-neokadsuranic acid A has been isolated, has been conducted. However, specific data detailing the direct inhibitory effects of this compound on cholesterol biosynthesis are not available in the reviewed scientific literature.

Studies on analogous compounds from Kadsura longipedunculata have utilized rat liver cells as an in vitro model to assess the inhibition of cholesterol biosynthesis. This model allows for the direct measurement of the impact of a compound on the cellular machinery responsible for producing cholesterol.

The precise molecular targets of this compound within the cholesterol biosynthesis pathway have not been elucidated. Research on other triterpenoids from the same genus suggests potential interactions with key enzymes in this pathway, but specific enzymatic inhibition by this compound remains to be determined.

While direct comparisons of this compound with known cholesterol biosynthesis inhibitors are not available, a related triterpenoid acid from Kadsura longipedunculata, identified as 3-oxo-LA, has demonstrated an 82% inhibition of cholesterol biosynthesis in rat liver cells at a concentration of 25 µg/mL. mdpi.com This finding highlights the potential for triterpenoids from this genus to interfere with cholesterol production, though the potency of this compound itself has not been reported.

Exploration of Other Cellular and Molecular Activities

The anti-proliferative effects of compounds from the Kadsura genus have been a subject of scientific inquiry, with some studies focusing on their impact on cancer cell lines.

While this compound has been isolated from Kadsura coccinea, specific data on its anti-proliferative activity against the human promyelocytic leukemia cell line, HL-60, is not currently available. However, related compounds from the same plant, specifically seco-coccinic acids A–C and E, have shown anti-proliferative effects against HL-60 cells. nih.gov

The growth inhibitory (GI50) values for these related seco-coccinic acids are presented in the table below.

| Compound | GI50 (µmol/L) against HL-60 cells |

| seco-coccinic acid A | 6.8 |

| seco-coccinic acid B | 10.2 |

| seco-coccinic acid C | 42.1 |

| seco-coccinic acid E | 15.5 |

Data sourced from a review on Kadsura coccinea. nih.gov

The precise mechanisms through which this compound may exert anti-proliferative effects have not been investigated. Studies on other natural compounds often reveal mechanisms involving the induction of programmed cell death (apoptosis) or the halting of the cell division cycle (cell cycle arrest). However, no such mechanistic data has been published for this compound.

Anti-proliferative Effects in Cancer Cell Lines (e.g., HL-60)

Target Identification at the Cellular Level

There is no specific information available in the search results identifying the cellular targets of this compound.

Anti-HIV Activity in Cellular Models

While various triterpenoids isolated from the Kadsura genus have been evaluated for their anti-HIV properties, specific data on the anti-HIV activity of this compound in cellular models is not provided in the search results. nih.govresearchgate.netacgpubs.org For instance, other compounds from Kadsura coccinea like kadcotriones A and C have shown anti-HIV-1 activities, but equivalent data for this compound is not available. nih.gov

Anti-inflammatory Effects in In Vitro Models

Plants from the Kadsura genus are used in traditional medicine for treating inflammatory conditions. researchgate.net Some compounds isolated from these plants have demonstrated inhibitory effects on nitric oxide (NO) production in in vitro models. mdpi.com However, the available literature does not specify the anti-inflammatory effects of this compound in any in vitro model.

Hepatoprotective Activities in Cellular Systems

Certain compounds from the Kadsura genus have shown modest hepatoprotective activity in cellular systems like HepG2 cells. mdpi.com There is no specific information in the search results detailing the hepatoprotective activities of this compound.

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Motifs with Biological Potency

The search results contain structure-activity relationship (SAR) discussions for other classes of compounds isolated from the Kadsura genus, such as lignans (B1203133) and other triterpenoids, particularly in the context of anti-HIV and cytotoxic activities. nih.gov However, there is no specific SAR study available that focuses on this compound and correlates its specific structural motifs with any biological potency.

Comparative Analysis with Neokadsuranic Acids and Other Related Triterpenoids

This compound belongs to the class of 3,4-seco-lanostane triterpenoids, a significant group of natural products isolated from plants of the Kadsura genus. The biological activities of these compounds are of considerable interest, and a comparative analysis with structurally related triterpenoids, such as neokadsuranic acids and other lanostane-type derivatives, provides valuable insights into their structure-activity relationships.

Triterpenoids isolated from Kadsura species, including Kadsura heteroclita and Kadsura coccinea, have demonstrated a range of biological effects, notably anti-inflammatory and cytotoxic activities. frontiersin.orgnih.govacgpubs.org The structural variations among these compounds, particularly the presence of a seco-A-ring in molecules like this compound, play a crucial role in modulating their biological potential.

Anti-Inflammatory Activity:

Several studies have highlighted the anti-inflammatory properties of seco-lanostane triterpenoids from Kadsura. For instance, certain 3,4-seco-lanostane triterpenoids isolated from K. coccinea have been shown to significantly inhibit the release of inflammatory cytokines such as IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages. frontiersin.org A direct comparison of a 3,4-seco-lanostane triterpenoid, kadsuracoccin acid A, with neokadsuranic acid B revealed that neither compound exhibited significant inhibitory activities on nitric oxide (NO) production in LPS- and IFN-γ-activated murine macrophage-like cells. This suggests that the anti-inflammatory activity of these compounds may be mediated through pathways other than NO inhibition or that specific structural features are required for this particular activity.

Cytotoxic and Antiproliferative Activity:

The cytotoxic and antiproliferative effects of triterpenoids from Kadsura have been extensively investigated. Triterpenoids from K. heteroclita have shown activity against rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), indicating their potential in managing inflammatory and proliferative conditions. frontiersin.orgnih.gov For example, a study on triterpenoids from the leaves of K. heteroclita reported moderate-to-potent activity of several compounds against RA-FLS. frontiersin.orgnih.gov

Furthermore, the antiproliferative effects of neokadsuranic acid derivatives have been documented. For instance, 3-hydroxy-neokadsuranic acid A was evaluated for its antiproliferative effects against four human tumor cell lines. While specific activity data for this compound is not extensively detailed in the available literature, the general cytotoxic potential of seco-triterpenoids has been noted. For example, heteroclitalactone N, a schiartane-type triterpene from K. heteroclita, and other co-isolated compounds were evaluated for their cytotoxic activities against human cancer cell lines. nih.gov

The comparison of biological activities among these related compounds underscores the importance of the triterpenoid skeleton and its modifications. The opening of the A-ring to form a seco-lanostane structure, as seen in this compound, can influence the molecule's conformation and its interaction with biological targets, leading to distinct activity profiles when compared to the intact lanostane (B1242432) skeleton of neokadsuranic acids.

Below is a data table summarizing the comparative biological activities of this compound and related triterpenoids.

| Compound Class | Specific Compound(s) | Source Organism | Biological Activity | Key Findings |

| 3,4-Seco-Lanostane Triterpenoid | This compound | Kadsura heteroclita | Not extensively reported | Structurally characterized; biological activity requires further investigation. |

| Kadsuracoccin acid A | Kadsura coccinea | Anti-inflammatory | Did not exhibit significant inhibition of NO production. | |

| Various 3,4-seco-lanostane triterpenoids | Kadsura coccinea | Anti-inflammatory | Significantly inhibited the release of IL-6 and TNF-α. frontiersin.org | |

| Neokadsuranic Acids | Neokadsuranic acid B | Kadsura coccinea | Anti-inflammatory | Did not exhibit significant inhibition of NO production. |

| 3-Hydroxy-neokadsuranic acid A | Kadsura coccinea | Antiproliferative | Evaluated against four human tumor cell lines. | |

| Other Related Triterpenoids | Various triterpenoids | Kadsura heteroclita | Anti-RA-FLS activity | Several compounds showed moderate-to-potent activity against RA-FLS. frontiersin.orgnih.gov |

| Heteroclitalactone N | Kadsura heteroclita | Cytotoxic | Evaluated against three human cancer cell lines. nih.gov |

Future Research Directions and Emerging Opportunities for Seco Neokadsuranic Acid a

In-depth Mechanistic Studies of Biological Activities

While initial studies may have identified broad biological effects (e.g., anti-inflammatory, neuroprotective), a profound understanding of the underlying molecular mechanisms is crucial for rational drug development. Future research must move beyond phenotypic observations to pinpoint the specific cellular signaling pathways, protein targets, and molecular interactions modulated by Seco-neokadsuranic acid A.

Key research objectives should include:

Pathway Deconvolution: Investigating the compound's effect on major signaling cascades implicated in disease. For instance, its anti-inflammatory properties could be explored by examining its influence on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), MAPK (Mitogen-Activated Protein Kinase), and JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathways. Techniques such as Western blotting for key phosphoproteins, quantitative PCR (qPCR) for target gene expression, and luciferase reporter assays for pathway activity would be central to these studies.

Organelle-Specific Effects: Assessing the impact on specific cellular organelles. For example, investigating its role in mitochondrial function, including effects on mitochondrial respiration, membrane potential, and the production of reactive oxygen species (ROS), is critical, especially for its potential neuroprotective activities.

Transcriptional Profiling: Employing RNA-sequencing (RNA-seq) to obtain a global, unbiased view of the transcriptional changes induced by the compound in relevant cell models. This can reveal novel pathways and gene networks that are affected, providing new hypotheses for mechanistic exploration.

Table 7.1: Proposed Mechanistic Studies for this compound

| Hypothesized Activity | Potential Molecular Pathway/Target | Proposed Experimental Techniques | Key Readouts/Endpoints |

| Anti-inflammatory | NF-κB Signaling Pathway | Western Blot, Immunofluorescence, Luciferase Reporter Assay, qPCR | Phosphorylation of IKK/IκBα, p65 nuclear translocation, NF-κB-driven gene expression (e.g., TNF-α, IL-6) |

| Neuroprotection | Nrf2 Antioxidant Response | Western Blot, qPCR, Antioxidant Assays (e.g., GSH levels) | Nrf2 nuclear translocation, expression of Nrf2 target genes (e.g., HO-1, NQO1), cellular redox status |

| Anti-cancer | Apoptosis and Cell Cycle Regulation | Flow Cytometry (Annexin V/PI staining), Western Blot, Caspase Activity Assays | Cell cycle arrest (G1, S, G2/M), activation of caspases (e.g., Caspase-3, -9), changes in Bcl-2 family proteins |

| Antiviral | Viral Entry or Replication Pathways | Plaque Reduction Assays, qPCR for viral RNA, Reporter Virus Assays | Inhibition of viral replication, identification of specific viral life cycle stage affected |

Chemo-Enzymatic Synthesis and Biotransformation Studies

The structural complexity of this compound makes total chemical synthesis challenging and potentially low-yielding, while reliance on natural extraction is often unsustainable. Chemo-enzymatic synthesis and biotransformation represent powerful alternative strategies for producing the parent compound and generating novel, structurally diverse analogues for structure-activity relationship (SAR) studies.

Future research in this area should focus on:

Enzymatic Catalysis: Utilizing isolated enzymes (e.g., lipases, esterases, oxidoreductases) to perform specific, stereoselective modifications on the this compound scaffold or its synthetic precursors. For example, lipases could be used for selective acylation or deacylation of hydroxyl groups, creating a library of ester derivatives with potentially altered solubility and bioavailability.

Microbial Biotransformation: Employing whole-cell microbial cultures (e.g., fungi like Aspergillus niger or bacteria like Streptomyces species) to metabolize this compound. These microorganisms possess a vast arsenal (B13267) of enzymes that can perform complex reactions like hydroxylation, glycosylation, or demethylation at positions that are difficult to access through traditional chemistry, leading to the generation of novel metabolites.

Plant Cell Culture Biotransformation: Using cell suspension cultures from the source plant (Kadsura species) or related species to study the late-stage biosynthetic steps and potentially produce unique derivatives under controlled laboratory conditions.

Table 7.2: Comparison of Production and Diversification Strategies

| Strategy | Primary Advantage | Primary Challenge | Applicability to this compound |

| Total Chemical Synthesis | Full control over structure; enables non-natural analogues. | Often long, complex, low-yielding, and costly for complex scaffolds. | Foundational for creating core scaffolds and specific, designed analogues. |

| Natural Product Isolation | Direct access to the bioactive compound. | Low abundance, unsustainable, subject to environmental variation. | Initial source for discovery and biological testing; not viable for large scale. |

| Chemo-Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting; requires specific substrates. | Ideal for late-stage functionalization (e.g., esterification, glycosylation) to create analogue libraries. |

| Microbial Biotransformation | Can produce novel, complex metabolites; scalable. | Unpredictable outcomes; product isolation can be difficult. | Excellent for generating a diverse set of hydroxylated or glycosylated derivatives for screening. |

Omics-Based Approaches for Target Identification (e.g., Proteomics, Metabolomics)

Identifying the direct molecular target(s) of a natural product is a significant bottleneck in drug discovery. Modern "omics" technologies offer unbiased, system-wide approaches to pinpoint the specific proteins and metabolic pathways that this compound interacts with, thereby validating its mechanism of action.

Promising omics-based strategies include:

Chemical Proteomics: This approach aims to identify the direct protein binding partners of the compound. Techniques like affinity chromatography-mass spectrometry (AC-MS), where a derivatized, "clickable" version of this compound is used as bait to pull down its protein targets from cell lysates, are powerful. Alternatively, drug affinity responsive target stability (DARTS) or thermal proteome profiling (TPP) can identify targets by measuring changes in protein stability upon compound binding, without requiring chemical modification of the natural product.

Metabolomics: Untargeted metabolomic analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) can provide a snapshot of the metabolic state of cells or organisms after treatment. By identifying which metabolic pathways (e.g., central carbon metabolism, lipid metabolism, amino acid synthesis) are significantly perturbed, researchers can infer the compound's functional impact and potential upstream targets.

Phosphoproteomics: As many signaling pathways rely on protein phosphorylation, a targeted phosphoproteomic study can reveal how this compound treatment alters the phosphorylation status of the proteome, providing direct insight into which kinases or phosphatases are being modulated.

Table 7.3: Overview of Omics Strategies for Target Deconvolution

| Omics Technology | Research Objective | Methodology | Potential Outcome for this compound |

| Chemical Proteomics (AC-MS) | Identify direct protein binding partners. | Synthesize a tagged analogue; immobilize on beads; incubate with lysate; identify bound proteins via MS. | A list of high-confidence protein targets directly interacting with the compound. |

| Thermal Proteome Profiling (TPP) | Identify targets based on altered thermal stability. | Treat cells/lysate with compound; heat to various temperatures; quantify remaining soluble protein via MS. | Identification of target proteins whose melting point shifts upon binding. |

| Untargeted Metabolomics | Characterize global metabolic perturbations. | Treat cells; extract metabolites; analyze via LC-MS or NMR; perform pathway analysis. | Elucidation of affected metabolic pathways (e.g., glycolysis, fatty acid oxidation), suggesting functional effects. |

| RNA-Sequencing (RNA-seq) | Profile global gene expression changes. | Treat cells; extract RNA; sequence and quantify transcripts; perform differential expression analysis. | A comprehensive map of up- and down-regulated genes, revealing affected biological processes and pathways. |

Development of High-Throughput Screening (HTS) Assays for Analogues

Once a library of this compound analogues is generated (via synthesis or biotransformation), a robust and efficient screening method is required to evaluate their biological activity. Developing high-throughput screening (HTS) assays is essential for rapidly identifying derivatives with improved potency, selectivity, or pharmacokinetic properties.

The development process should involve:

Assay Format Selection: Based on the elucidated mechanism or identified target, a suitable assay format can be chosen.

Target-Based Assays: If a specific enzyme target is identified (e.g., a kinase or protease), an in vitro biochemical assay measuring enzyme inhibition can be developed. These are often amenable to HTS formats using fluorescence, luminescence, or absorbance readouts.

Cell-Based Assays: These assays measure a functional outcome in a cellular context. For example, a high-content imaging assay could quantify the nuclear translocation of a transcription factor (like NF-κB or Nrf2), or a reporter gene assay could measure the transcriptional activity of a target pathway.

Assay Miniaturization and Automation: Adapting the chosen assay to a 96-, 384-, or 1536-well plate format and using liquid handling robotics allows for the rapid screening of thousands of compounds, significantly accelerating the SAR discovery cycle.

Table 7.4: Potential HTS Assay Formats for this compound Analogues

| Assay Type | Principle | Example Application | Advantages | Disadvantages |

| Biochemical (Target-Based) | Measures direct interaction with an isolated molecular target (e.g., enzyme inhibition). | A fluorescence polarization (FP) assay to measure inhibition of a target protein-protein interaction. | High throughput, low variability, provides direct SAR for a specific target. | Lacks physiological context; misses effects on pathways or cell permeability. |

| Reporter Gene (Cell-Based) | Measures the activity of a specific promoter linked to a reporter gene (e.g., luciferase, GFP). | A luciferase assay in cells with an NF-κB response element to screen for anti-inflammatory activity. | Physiologically relevant, measures pathway modulation. | Prone to off-target effects; can miss mechanisms upstream of the reporter. |

| High-Content Imaging (Cell-Based) | Automated microscopy and image analysis to quantify cellular phenotypes. | Quantifying Nrf2 nuclear translocation in response to treatment using immunofluorescence. | Provides multi-parametric data (morphology, intensity, location) in a single well. | Lower throughput than biochemical assays; complex data analysis. |

Sustainable Sourcing and Biotechnological Production of this compound

Relying on the collection of wild plants for natural products is neither environmentally sustainable nor commercially viable for drug development. Establishing a stable and scalable supply chain is a critical future goal. Biotechnology offers several promising avenues to achieve this.

Key research directions include:

Plant Cell and Tissue Culture: Establishing sterile cultures of cells, tissues, or organs (e.g., hairy root cultures) from the source plant. These systems can be grown in bioreactors under controlled conditions, independent of geography and climate, to produce the compound. Research would focus on optimizing media composition, growth conditions, and elicitation strategies to maximize yields.

Metabolic Engineering in Microbial Hosts: This advanced approach involves identifying the complete biosynthetic gene cluster responsible for producing this compound in the plant, and then transferring these genes into a fast-growing, fermentable microbial host like baker's yeast (Saccharomyces cerevisiae) or E. coli. This "heterologous expression" can enable large-scale, cost-effective, and sustainable production in industrial fermenters. This is a long-term goal that requires significant foundational research into the compound's biosynthesis.

Table 7.5: Comparison of Sourcing and Production Methods

| Method | Sustainability | Scalability | Consistency | Research & Development Effort |

| Wild Harvesting | Low | Low | Low (Varies with season/location) | Low |

| Agricultural Cultivation | Medium | Medium | Medium | Medium |

| Plant Cell/Tissue Culture | High | Medium-High | High | High |

| Microbial Fermentation (Metabolic Engineering) | High | High | High | Very High |

Advanced Computational Chemistry and Molecular Modeling for SAR and Drug Design

Computational tools can dramatically rationalize and accelerate the drug design process. By integrating computational chemistry with experimental data, researchers can build predictive models to guide the synthesis of more effective analogues of this compound.

Future computational efforts should encompass:

Molecular Docking and Dynamics: Once a protein target is identified and its 3D structure is known (or can be modeled), molecular docking can be used to predict the binding pose of this compound within the target's active site. Subsequent molecular dynamics (MD) simulations can assess the stability of this binding pose over time and reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for affinity.

Quantitative Structure-Activity Relationship (QSAR): Using the data from HTS screening of an analogue library, 3D-QSAR models can be developed. These models create a statistical correlation between the 3D structural features (e.g., steric and electrostatic fields) of the molecules and their observed biological activity. A validated QSAR model can then be used to predict the activity of new, virtual compounds before they are synthesized, prioritizing the most promising candidates.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues. This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties (e.g., low oral bioavailability, high toxicity), saving significant time and resources.

Table 7.6: Computational Workflow for Lead Optimization

| Step | Computational Technique | Objective | Input Data | Output/Deliverable |

| 1. Target-Ligand Interaction | Molecular Docking | Predict binding mode and orientation of the compound in the target's active site. | 3D structure of target protein; 3D structure of this compound. | A ranked list of binding poses and preliminary binding energy scores. |

| 2. Binding Stability Analysis | Molecular Dynamics (MD) Simulation | Assess the stability of the predicted pose and identify key interactions over time. | The top-ranked docked complex from Step 1. | Analysis of complex stability (RMSD), key residue interactions, and binding free energy calculations. |

| 3. Guide Analogue Design | Structure-Activity Relationship (SAR) Analysis | Understand which parts of the molecule are critical for activity based on docking/MD results. | Insights from Step 2; experimental activity data for initial analogues. | Hypotheses for designing new analogues with improved binding (e.g., "add H-bond donor here"). |

| 4. Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) | Build a mathematical model to predict the activity of new analogues. | A dataset of diverse analogues with their measured biological activities. | A predictive model to score virtual compounds before synthesis. |

| 5. Drug-Likeness Profiling | In Silico ADMET Prediction | Filter out compounds with predicted poor pharmacokinetic or safety profiles. | 2D/3D structures of designed analogues. | A profile for each analogue predicting properties like solubility, permeability, and potential toxicity. |

Q & A

Q. Q1. What experimental methodologies are commonly employed to isolate Seco-neokadsuranic acid A from plant sources?

this compound is typically isolated using a combination of solvent extraction, column chromatography, and preparative HPLC. For example, Li et al. (1989) isolated it from Kadsura heteroclita stems through methanol extraction, followed by silica gel column chromatography with gradient elution (hexane-ethyl acetate), and finalized purification via reversed-phase HPLC . Key considerations include solvent polarity adjustments to separate triterpenoids from co-occurring compounds like lignans and flavonoids.

Q. Q2. How is the structure of this compound elucidated, and what spectroscopic techniques are critical for confirmation?

Structure elucidation relies on nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT, HSQC, HMBC) and mass spectrometry (HR-ESI-MS). The compound’s seco-lanostane skeleton (C30H44O4) is confirmed through characteristic NMR signals, such as δ 3.50 ppm for the acetoxyl group and δ 170-180 ppm in ¹³C NMR for carboxyl carbons . X-ray crystallography may supplement analysis if single crystals are obtainable, though this is rarely reported due to the compound’s amorphous nature in purified form .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound, such as varying cholesterol biosynthesis inhibition rates?

Discrepancies in bioactivity data (e.g., 19.2% vs. 35.9% inhibition rates for cholesterol biosynthesis ) often arise from differences in experimental models (e.g., HepG2 cells vs. rat hepatocytes) or assay conditions (e.g., dosage, incubation time). To address this:

- Standardize assays : Use validated in vitro models like the HMG-CoA reductase inhibition assay under controlled conditions (e.g., 25 μg/mL, 24-hour incubation) .

- Cross-validate : Compare results with structurally analogous compounds (e.g., neokadsuranic acid A/B) to identify structure-activity relationships .

- Replicate studies : Independent validation using identical protocols reduces variability .

Q. Q4. What advanced strategies can optimize the pharmacological evaluation of this compound in anti-HIV or anticancer studies?

To enhance bioactivity studies:

- Mechanistic profiling : Combine transcriptomics and molecular docking to identify targets (e.g., HIV-1 protease or tumor necrosis factor pathways) .

- Synergistic assays : Test combinatorial effects with known therapeutics (e.g., antiretroviral drugs) to evaluate additive or synergistic potential .

- In vivo models : Prioritize zebrafish or murine models for preliminary toxicity and efficacy testing before clinical trials .

Q. Q5. How can researchers address challenges in synthesizing this compound due to its complex seco-lanostane structure?

Total synthesis is hindered by the compound’s multiple chiral centers and labile functional groups. Current strategies include:

- Semisynthesis : Use biosynthetic precursors (e.g., lanosterol) for partial synthesis via microbial transformation or enzymatic modification .

- Biomimetic approaches : Simulate natural oxidative cleavage of lanostane triterpenoids using in vitro cytochrome P450 systems .

- Fragment coupling : Assemble the molecule through convergent synthesis of smaller fragments (e.g., cyclohexane and diterpene modules) .

Methodological Guidance

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .

- ANOVA with post hoc tests : Compare inhibition rates across dosage groups (e.g., 5 μg/mL vs. 25 μg/mL) to assess significance .

- Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent effects) in multivariate datasets .

Q. Q7. How should researchers design studies to investigate the pharmacokinetics of this compound?

- ADME profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models post-administration .

- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation products) .

- Bioavailability enhancement : Test nanoformulations (e.g., liposomes) to improve solubility and absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.